5-Chlorodescyano Citalopram Oxalate

Descripción general

Descripción

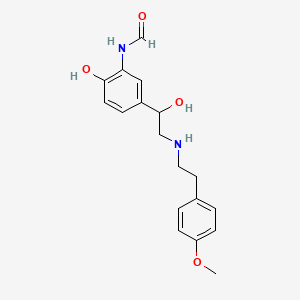

5-Chlorodescyano Citalopram Oxalate is a compound with the CAS number 64169-46-6 . It’s used for pharmaceutical testing .

Molecular Structure Analysis

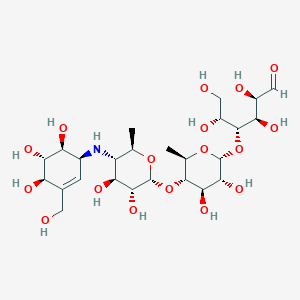

The molecular formula of this compound is C19H21ClFNO.xC2H2O4 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis

The thermal degradation of Citalopram, a related compound, has been studied. It decomposes in a single step after melting at 189.3 °C, with decomposition products suggested to be HBr, dimethylamine, and fluorobenzene .Aplicaciones Científicas De Investigación

Anticonvulsant Properties

5-Chlorodescyano Citalopram Oxalate, as a component of Citalopram, has demonstrated anticonvulsant properties in scientific research. For instance, studies have shown its effectiveness in increasing seizure thresholds at lower doses, suggesting potential anticonvulsive effects. However, at higher doses, it might have proconvulsive effects. These findings suggest a role for 5-HT3 receptors in mediating these properties and highlight the potential of citalopram in managing convulsions, particularly those arising from overdoses (Bahremand et al., 2011), (Payandemehr et al., 2012).

Neuroimaging Studies

Pharmacological magnetic resonance imaging (phMRI) has been used to study the acute and chronic effects of citalopram, providing insights into its regional and pharmacological specificity in the brain. This research helps to understand how citalopram and by extension, this compound, affect brain activity related to depression and anxiety disorders (Sekar et al., 2011).

Interaction with Neurotransmitter Systems

Research has also explored how citalopram interacts with various neurotransmitter systems, such as serotonin (5-HT) and noradrenaline. This includes studies on the inhibition of locus coeruleus neurons, which are part of the noradrenergic system, and the modulation of these neurons by citalopram, suggesting a complex interaction between serotonin and other neurotransmitter systems in the brain (Grandoso et al., 2005).

Environmental Impact Studies

Citalopram's environmental impact, particularly its effect on aquatic life, has been the subject of scientific inquiry. Studies have shown that it can alter the behavior of fish, indicating the need to consider its environmental safety and potential ecological consequences (Kellner et al., 2016).

Analytical and Pharmacological Studies

Analytical studies have been conducted to design novel sensors for citalopram determination, facilitating better quality control in pharmaceutical formulations. These studies contribute to improving drug monitoring and analysis techniques (Faridbod et al., 2020).

Impact on Sleep and Neuroendocrine Function

The impact of citalopram on sleep patterns and neuroendocrine function has been explored, with findings suggesting that its action on sleep in mice is primarily mediated by 5-HT1A receptors. This information could inform clinical strategies for treating depression and managing SSRI side effects (Monaca et al., 2003).

Mecanismo De Acción

Target of Action

5-Chlorodescyano Citalopram Oxalate primarily targets the serotonin transporter (SERT) . This transporter is responsible for the reuptake of serotonin, a neurotransmitter, from the synaptic cleft back into the presynaptic neuron . By targeting SERT, this compound can influence serotonergic function in the central nervous system .

Mode of Action

This compound, like other selective serotonin reuptake inhibitors (SSRIs), enhances serotonergic activity by binding to the orthosteric (i.e., primary) binding site on SERT . This is the same site to which endogenous serotonin binds, and thus, this compound prevents the reuptake of serotonin into the presynaptic neuron . This results in an increase in extracellular serotonin levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic pathway. By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft . This leads to enhanced serotonergic neurotransmission, which can have various downstream effects depending on the specific neural circuits involved .

Pharmacokinetics

Following oral administration, this compound is rapidly absorbed and reaches maximum plasma concentrations in approximately 3–4 hours . The elimination half-life of this compound is about 27–33 hours, which is consistent with once-daily administration . This compound is metabolized by the cytochrome P450 (CYP) isoenzymes CYP2C19, CYP2D6, and CYP3A4 .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the potentiation of serotonergic activity in the central nervous system . This can result in therapeutic effects in the treatment of conditions such as major depressive disorder and generalized anxiety disorder .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pharmacokinetics of this compound can be affected by factors such as the patient’s age, sex, and the presence of renal or hepatic impairment . Additionally, the action of this compound can be influenced by interactions with other drugs .

Propiedades

IUPAC Name |

3-[5-chloro-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFNO.C2H2O4/c1-22(2)11-3-10-19(15-4-7-17(21)8-5-15)18-9-6-16(20)12-14(18)13-23-19;3-1(4)2(5)6/h4-9,12H,3,10-11,13H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTMNENXWJCPRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)Cl)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747324 | |

| Record name | Oxalic acid--3-[5-chloro-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64169-46-6 | |

| Record name | Oxalic acid--3-[5-chloro-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[2-(3-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602107.png)

![8-[2-(2-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B602109.png)